tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate
Description
Properties
Molecular Formula |
C15H20N2O5 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(19)16-10-6-9-13(18)11-7-4-5-8-12(11)17(20)21/h4-5,7-8H,6,9-10H2,1-3H3,(H,16,19) |
InChI Key |
NNLWZCYUAGLRDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Use of Di-tert-butyl Dicarbonate (Boc₂O)
The classical method for synthesizing tert-butyl carbamates involves the reaction of amines with di-tert-butyl dicarbonate (Boc₂O). This reagent is widely employed due to its stability and ease of handling. The process typically proceeds under mild basic conditions, often in the presence of tertiary amines such as triethylamine (TEA) or N-methylimidazole (NMI), which facilitate the formation of the carbamate.
Amine + Boc₂O → tert-Butyl carbamate + by-products
Application to 2-Nitrophenyl Derivatives
For compounds like tert-butyl (4-iodo-2-nitrophenyl)carbamate , the synthesis involves initially preparing the carbamic acid tert-butyl ester from 2-nitroaniline, followed by Boc protection.
- Cesium carbonate (Cs₂CO₃) as base
- Boc₂O in solvents like 2-butanone or methanol
- Reaction temperature around 52°C for 26 hours
| Starting Material | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-Iodo-2-nitroaniline | Boc₂O | 2-Butanone | 52°C | 26 h | Not specified (product isolated as yellow solid) |
Activation of Carbonates for Carbamate Formation
Use of p-Nitrophenyl Chloroformate (PNPCOCl)
Activated mixed carbonates such as p-nitrophenyl chloroformate are crucial for efficient carbamate synthesis, especially in drug design and medicinal chemistry.
- Treatment of alcohols or amines with PNPCOCl in the presence of bases like pyridine or triethylamine yields reactive intermediates.
- These intermediates then react with amines to form carbamates.
Use of Benzotriazole Derivatives (BTBC)
Benzotriazole-based reagents such as BTBC (benzotriazole carbamate) exhibit high acylating reactivity towards alcohols and amines, allowing for mild and selective carbamation.
- Reaction of BTBC with primary alcohols or amines in acetonitrile at room temperature
- Catalysis with 4-dimethylaminopyridine (DMAP)
| Reagent | Solvent | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| BTBC | Acetonitrile | DMAP | Room temperature | High |
Modern and Green Synthesis Strategies
Carbon Dioxide (CO₂) Incorporation
Recent methodologies utilize CO₂ as a carbon source for carbamate formation, aligning with green chemistry principles.
- Primary amines are reacted with CO₂ in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) in DMF.
- The process involves bubbling CO₂ into the reaction mixture, leading to carbamate formation.
Synthesis of tert-Butyl Carbamates from Carboxylic Acids
The reaction of aromatic or aliphatic carboxylic acids with Boc₂O, sodium azide, and zinc triflate can generate carbamates via Curtius rearrangement, especially for aromatic substrates.
- Aromatic acids react with Boc₂O and sodium azide to form acyl azides.
- These intermediates undergo rearrangement to produce carbamates.
Data Summary:
| Substrate | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Aromatic acids | Boc₂O, NaN₃ | Elevated temperature | Variable |
Data Tables Summarizing Key Preparation Parameters
| Method | Reagents | Solvent | Temperature | Time | Yield | Remarks |
|---|---|---|---|---|---|---|
| Classical Boc₂O protection | Boc₂O + amine | Tertiary amine base | Room temp to 50°C | 1-24 h | Up to 97% | Widely used, mild conditions |
| Activated carbonate (PNPCOCl) | p-Nitrophenyl chloroformate | Pyridine | Room temp | 2-12 h | High | Suitable for sensitive substrates |
| Benzotriazole reagents | BTBC | Acetonitrile | Room temp | 12-24 h | High | High reactivity, good selectivity |
| CO₂ fixation | CO₂ + amine | Cs₂CO₃, TBAI | Room temp | 12-24 h | Moderate to high | Eco-friendly, innovative approach |
| Carboxylic acid route | Carboxylic acid + Boc₂O | Various | Elevated (50°C) | 24-48 h | Variable | Useful for aromatic systems |
Notes on the Synthesis of tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate
- The synthesis typically begins with the preparation of the corresponding 2-nitrophenyl carbamic acid tert-butyl ester, achieved via Boc protection of 2-nitroaniline.
- Activation of the phenyl group using reagents such as PNPCOCl facilitates subsequent coupling with suitable nucleophiles.
- The final step involves nucleophilic substitution or coupling with the appropriate butyl chain, often under mild basic conditions to preserve sensitive functional groups.
- Use of green chemistry approaches, such as CO₂-based methods, is increasingly favored for sustainability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted carbamates.
Scientific Research Applications
tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds under specific conditions.
Industry: Utilized in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which can then interact with biological molecules such as enzymes. The carbamate group can also be hydrolyzed to release active compounds that exert their effects through various biochemical pathways .
Comparison with Similar Compounds
Research Findings and Implications
Photopharmacology: The target compound’s nitro group enables precise neuronal modulation, outperforming non-photoactive carbamates in dynamic studies .
Synthetic Versatility : Its modular structure allows derivatization into photoaffinity probes or prodrugs, a flexibility shared with thiazole-based carbamates .
Biological Activity
tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate is a synthetic organic compound that belongs to the carbamate class. Its unique structure, which includes a tert-butyl group, a nitrophenyl moiety, and an oxobutyl chain, endows it with significant biological activity, particularly as an enzyme inhibitor. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C₁₅H₁₈N₂O₄
- Molecular Weight : 308.33 g/mol
- CAS Number : 2060052-23-3
The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The nitrophenyl group can undergo reduction to form an amino group, which enhances its binding affinity to target proteins. Furthermore, the carbamate functionality allows for the formation of covalent bonds with nucleophilic residues in proteins, potentially inhibiting or modifying their activity .
Enzyme Inhibition Studies
Research indicates that this compound effectively inhibits various enzymes, suggesting its utility in biochemical studies. The nitrophenyl group is crucial for these interactions, making it a valuable tool in understanding enzyme mechanisms.
Table 1: Comparison of Biological Activities with Similar Compounds
| Compound Name | CAS Number | Key Biological Activity |
|---|---|---|
| tert-Butyl (4-nitrophenyl)sulfonylcarbamate | Not specified | Sulfonyl group alters enzyme inhibition profile |
| tert-Butyl carbamate | Not specified | Lacks significant activity due to missing functional groups |
| tert-Butyl (4-ethynylphenyl)carbamate | Not specified | Exhibits different binding characteristics |
| tert-Butyl N-(4-amino-2-methoxyphenyl)carbamate | 190851-19-5 | Shows varied activity due to methoxy substitution |
Case Studies
- Inhibition of Hepatocarcinogenesis : A study investigated the effects of phenolic compounds on hepatocarcinogenesis in Wistar rats. While not directly involving this compound, it highlights the importance of similar nitro-substituted compounds in inhibiting cancer progression through selective induction of apoptosis in preneoplastic cells .
- Enzyme Interaction Studies : Another research effort focused on the interaction of various carbamates with enzymes. The findings suggest that compounds like this compound could serve as competitive inhibitors, providing insights into their potential therapeutic applications.
Applications in Medicinal Chemistry
The unique properties of this compound make it suitable for various applications:
- Drug Development : Its ability to inhibit specific enzymes positions it as a candidate for developing new therapeutic agents.
- Biochemical Research : It serves as a tool for studying enzyme kinetics and mechanisms.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-(2-nitrophenyl)-4-oxobutyl chloride and tert-butyl carbamate under basic conditions. Sodium hydroxide or potassium carbonate is typically used to deprotonate the carbamate, facilitating substitution . Reaction optimization includes inert atmospheres (e.g., nitrogen) to prevent side reactions and purification via recrystallization or column chromatography to achieve >90% purity .
| Key Variables | Impact on Yield |
|---|---|
| Base (NaOH vs. K₂CO₃) | K₂CO₃ may reduce hydrolysis of nitro groups |
| Solvent (THF vs. DCM) | Polar aprotic solvents enhance nucleophilicity |
| Temperature (0°C vs. RT) | Lower temps minimize nitro group degradation |
Q. Which spectroscopic techniques are most effective for characterizing tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate?
- Methodological Answer :
- NMR : ¹H NMR confirms the tert-butyl group (singlet at ~1.4 ppm) and nitro aromatic protons (doublets at ~7.5–8.5 ppm) .
- IR : Stretching frequencies for C=O (1680–1720 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) validate functional groups .
- X-ray Crystallography : Resolves steric effects of the nitro group on molecular packing (e.g., dihedral angles between phenyl and carbamate moieties) .
Q. What are the primary applications of this compound in academic research?
- Answer :
- Organic Synthesis : Serves as a nitroaromatic building block for pharmaceuticals (e.g., protease inhibitors) .
- Biological Studies : The nitro group enhances electron-withdrawing properties, making it a candidate for enzyme inhibition assays (e.g., cytochrome P450) .
Advanced Research Questions
Q. How does the 2-nitrophenyl substituent influence reaction mechanisms in cross-coupling or reduction studies?
- Methodological Answer : The nitro group’s meta-directing effects alter regioselectivity in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) reveal its electron-withdrawing nature lowers LUMO energy, facilitating nucleophilic attacks . Reduction with H₂/Pd-C yields the corresponding amine, but over-reduction to hydroxylamine is mitigated by controlled H₂ flow .
Q. What computational strategies are used to predict the compound’s interaction with biological targets?
- Answer :
-
Molecular Docking : Simulates binding to enzymes (e.g., COX-2) by aligning the nitro group with hydrophobic pockets .
-
MD Simulations : Assess stability of carbamate cleavage in aqueous environments (e.g., hydrolysis rates at pH 7.4) .
Software/Tool Application AutoDock Vina Docking with nitroaromatic targets Gaussian 09 DFT for nitro group’s electronic effects
Q. How can researchers resolve contradictory data on the compound’s stability under acidic conditions?
- Methodological Answer : Discrepancies arise from nitro group positioning (ortho vs. para). Controlled hydrolysis experiments (e.g., HCl/EtOH at 50°C) show ortho-nitro derivatives degrade 30% faster due to steric strain . Validate via HPLC-MS to track degradation products .
Q. What in vitro models are suitable for evaluating its biological activity, and how are false positives mitigated?
- Answer :
- Cell-Free Assays : Measure IC₅₀ against purified enzymes (e.g., kinases) to avoid membrane permeability issues .
- Counter-Screens : Use nitro-reductase-deficient bacterial strains to confirm activity isn’t artifact-driven .
Data Contradiction Analysis
Example : Conflicting reports on anti-inflammatory activity (IC₅₀ = 10 µM vs. 50 µM in similar assays).
- Resolution : Differences may stem from substituent positioning. Compare with 4-nitrophenyl analogs (lower activity due to reduced steric hindrance) . Validate via ROS scavenging assays to isolate nitro group contributions .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
